![molecular formula C11H18O2 B2514800 3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one CAS No. 2166986-49-6](/img/structure/B2514800.png)

3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one" is a structurally complex molecule that may be related to various cyclobutane derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on cyclobutane derivatives and their chemical properties. For instance, cyclobutane derivatives are known for their unique ring structures and have been synthesized through various methods, including photochemical routes , which may be relevant to the synthesis of the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve photochemical routes, as demonstrated in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its enantiomers, which feature highly endo-selective [2 + 2]-photocycloaddition reactions . Similarly, the synthesis of 2-methyl-1,3-cyclobutanedione involves chemical transformations that suggest the existence of the compound in both solution and solid states as the enol form . These methods may provide a foundation for the synthesis of "3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one," although the specific synthesis route would need to be developed.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can influence the physical and chemical properties of the compound. For example, the tricyclic photorearrangement product from the addition of 3-methyl-5,6-diaza-2,4-cyclohexadien-1-one to 2-propenol contains a three-membered ring and two five-membered rings, highlighting the complexity that can arise from cyclobutane-based reactions . This complexity is likely to be reflected in the molecular structure of "3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one."

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including photocycloaddition reactions, as seen with 2-acylcyclohex-2-enones, which selectively add to the C–C triple bond of 2-methylbut-1-en-3-yne to give diacylcyclobutene derivatives . Additionally, thioacetalization reactions have been performed with related compounds, such as methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, which acts as a thioacetalization reagent for various carbonyl compounds . These reactions could potentially be applied to or influence the reactivity of "3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can be influenced by their molecular structure. For instance, the acid strength of 2-methyl-1,3-cyclobutanedione is accounted for by the carbonyl dipole interaction with the acid-base center . The physical state, whether in solution or solid form, can also vary, as indicated by the existence of 2-methyl-1,3-cyclobutanedione as the enol in both states . These properties are important to consider when analyzing "3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one," as they will affect its reactivity and potential applications.

Wissenschaftliche Forschungsanwendungen

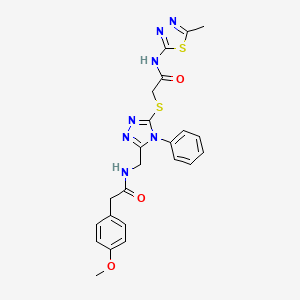

Synthetic Strategies and Pharmacology of Heterocyclic Compounds

Heterocyclic compounds, including cyclobutane derivatives and related chemical structures, play a crucial role in drug development due to their diverse biological activities. The review by Ghosh et al. (2015) highlights the importance of 2-oxo-3-cyanopyridine scaffolds, known for their anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors properties. This scaffold's high reactivity makes it a key intermediate in various organic syntheses, suggesting that similar compounds, such as the one , could have significant applications in medicinal chemistry and drug development Ghosh et al., 2015.

Biological Activities of Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids are natural products with antimicrobial, antibacterial, antitumor, and other activities. Sergeiko et al. (2008) discuss the synthesis, origins, and biological activities of these compounds, highlighting their significance as leads for drug discovery. The review suggests that the structural motif of cyclobutane is valuable for developing new therapeutic agents, potentially including the compound Sergeiko et al., 2008.

Applications in Material Science and Organic Electronics

The synthesis and application of heterocyclic compounds extend beyond pharmacology into materials science and organic electronics. Sharma et al. (2022) review the synthetic routes and metal-ion sensing applications of 1,3,4-oxadiazoles, demonstrating the versatility of heterocyclic compounds in creating fluorescent frameworks for chemosensors. This indicates potential applications of similar compounds in developing new materials and sensors Sharma et al., 2022.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-5-6-8-9(12)7-10(8)13-11(2,3)4/h5,8,10H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHDVGQCUFYUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C1CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)